molecular formula C17H16Cl2N2O3 B268226 2,4-dichloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

2,4-dichloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

Cat. No. B268226
M. Wt: 367.2 g/mol
InChI Key: WDOKVDZDABUHGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide, commonly known as DMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMC is a derivative of the benzamide class of compounds, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of DMC is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and survival. DMC has been shown to inhibit the activity of the enzyme, histone deacetylase (HDAC), which plays a key role in the regulation of gene expression. By inhibiting HDAC activity, DMC can induce cell cycle arrest and apoptosis in cancer cells. DMC has also been shown to modulate the activity of certain neurotransmitter receptors, such as the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory.
Biochemical and Physiological Effects:
DMC has been shown to exhibit a wide range of biochemical and physiological effects, depending on the dose and duration of exposure. In cancer cells, DMC has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neuronal cells, DMC has been shown to modulate the activity of certain neurotransmitter receptors, leading to the enhancement of cognitive function and memory. In animal studies, DMC has been shown to exhibit anti-inflammatory and analgesic effects, suggesting its potential use in the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMC is its potent anti-tumor activity, which makes it a promising candidate for the development of novel anti-cancer drugs. DMC is also relatively easy to synthesize, making it readily available for scientific research. However, one of the limitations of DMC is its potential toxicity, which requires careful consideration when designing experiments. Additionally, the mechanism of action of DMC is not fully understood, which makes it difficult to predict its effects on different cell types and physiological systems.

Future Directions

There are several future directions for the scientific research of DMC. One potential direction is the development of novel anti-cancer drugs based on the structure of DMC. Another direction is the investigation of the mechanism of action of DMC, which could provide insights into its potential use in the treatment of neurological disorders. Additionally, the development of more selective and potent derivatives of DMC could lead to the discovery of new drugs with improved efficacy and safety profiles.

Synthesis Methods

DMC can be synthesized through a series of chemical reactions starting from 2,4-dichlorobenzoic acid. The synthesis involves the conversion of 2,4-dichlorobenzoic acid to 2,4-dichlorobenzoyl chloride, which is then reacted with 4-aminobenzamide to obtain the intermediate compound, 2,4-dichloro-N-(4-aminophenyl)benzamide. This intermediate compound is then reacted with N-(2-methoxyethyl)chloroacetamide to obtain the final product, DMC.

Scientific Research Applications

DMC has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, DMC has been shown to exhibit potent anti-tumor activity in vitro and in vivo, making it a promising candidate for the development of novel anti-cancer drugs. In neuroscience, DMC has been shown to modulate the activity of certain neurotransmitter receptors, suggesting its potential use in the treatment of neurological disorders. In drug discovery, DMC has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

Product Name

2,4-dichloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

Molecular Formula

C17H16Cl2N2O3

Molecular Weight

367.2 g/mol

IUPAC Name

2,4-dichloro-N-[4-(2-methoxyethylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C17H16Cl2N2O3/c1-24-9-8-20-16(22)11-2-5-13(6-3-11)21-17(23)14-7-4-12(18)10-15(14)19/h2-7,10H,8-9H2,1H3,(H,20,22)(H,21,23)

InChI Key

WDOKVDZDABUHGM-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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